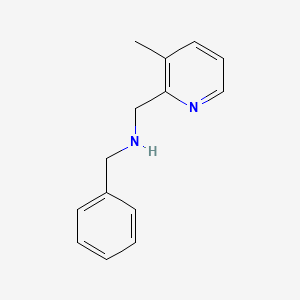

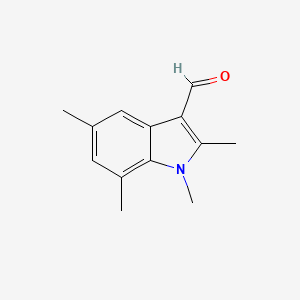

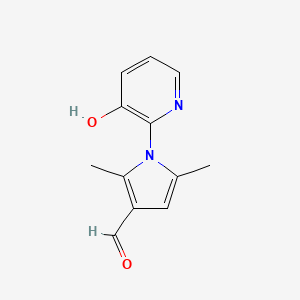

![molecular formula C9H9ClOS B1309062 4,5,6,7-四氢-苯并[b]噻吩-2-甲酰氯 CAS No. 65361-26-4](/img/structure/B1309062.png)

4,5,6,7-四氢-苯并[b]噻吩-2-甲酰氯

描述

“4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride” is an active pharmaceutical intermediate . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has been reported in several studies . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been explored in various studies . For example, the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base .科学研究应用

合成化学和药理潜力

4,5,6,7-四氢-苯并[b]噻吩-2-甲酰氯是合成化学中一种用途广泛的前体,主要用于合成各种具有潜在药理特性的化合物。例如,已探索从该化学物质衍生出的化合物的抗菌和镇痛活性。该化合物用作氨基甲酸酯、尿素、缩氨基脲和吡唑的起始原料,所有这些都因其潜在的抗菌和镇痛作用而受到审查 (库马拉等人,2009)。类似地,从 3-氯苯并[b]噻吩-2-甲酰氯合成的苯并[b]噻吩衍生物显示出广泛的药理特性,使其在合成药物化学中具有重要意义 (伊斯洛尔等人,2010)。

化学反应和性质

4,5,6,7-四氢-苯并[b]噻吩-2-甲酰氯的化学结构使其能够进行各种化学反应,有助于合成新化合物。例如,它参与与芳烃的加成反应,生成一系列结构有趣的化合物 (克拉克等人,1980)。此外,该化合物与金属(如氯化镧 (III))形成配合物的能力已得到探索,揭示了其在创建新型金属有机骨架和配合物方面的潜力 (Thankamony 等人,2009)。

催化和材料化学

该化合物的用途延伸到催化和材料化学领域。它已被用于探索苯并[b]噻吩的区域选择性直接 C-H 官能化,展示了新的反应模式并促进了材料和催化剂的开发 (唐等人,2013)。此外,其衍生物已被用于构建复杂的化学结构,例如苯并[b]噻吩并[2,3-d]噻吩,这在有机半导体材料中很受关注 (Irgashev 等人,2020)。

未来方向

The future directions in the research of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals . For instance, some derivatives have shown promising results as PDK1 and LDHA inhibitors, suggesting potential applications in cancer treatment .

属性

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXZYCKYJSHECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424508 | |

| Record name | 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |

CAS RN |

65361-26-4 | |

| Record name | 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

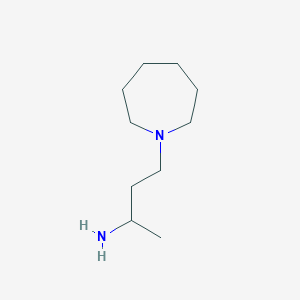

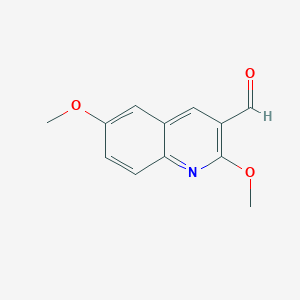

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)

![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)